N'-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]furan-2-carbohydrazide
Description
N'-[(1E)-(3-Bromo-2-hydroxy-5-methoxyphenyl)methylidene]furan-2-carbohydrazide is a Schiff base derivative synthesized via the condensation of furan-2-carbohydrazide with 3-bromo-2-hydroxy-5-methoxybenzaldehyde. Its structure features:
Properties
IUPAC Name |
N-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylideneamino]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O4/c1-19-9-5-8(12(17)10(14)6-9)7-15-16-13(18)11-3-2-4-20-11/h2-7,17H,1H3,(H,16,18)/b15-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYOTJVOKHQZMG-VIZOYTHASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)O)C=NNC(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)Br)O)/C=N/NC(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbohydrazide and 3-bromo-2-hydroxy-5-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The bromine atom in the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: The major products are typically oxides of the original compound.
Reduction: The major products are the corresponding amine and aldehyde.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
N'-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]furan-2-carbohydrazide has been investigated for its antimicrobial and anticancer properties. Its ability to form stable complexes with metal ions enhances its potential as a therapeutic agent.
Antimicrobial Activity
Research indicates significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have shown Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against pathogens like Staphylococcus aureus and Escherichia coli.
Antifungal Activity
The compound also demonstrates antifungal properties, particularly against Candida albicans, with effective inhibition comparable to standard antifungal agents.
Materials Science
Due to its unique structural features, this compound is being explored for applications in materials science . Its electronic and optical properties make it a candidate for developing new materials with specific functionalities.
Biological Studies
In biological research, this compound is utilized in studies investigating enzyme inhibition and protein binding . Its Schiff base structure allows for interactions with various biological macromolecules, potentially disrupting critical cellular processes.
Antibacterial Activity
A study evaluated the antibacterial efficacy of various derivatives, including this compound. Results showed that it inhibited the growth of E. coli with an MIC value of approximately 0.0195 mg/mL, suggesting potent antibacterial properties.
Antifungal Activity
Another investigation focused on the antifungal capabilities against Candida albicans, revealing effective inhibition at concentrations comparable to standard antifungal agents.
Mechanism of Action
The mechanism of action of N’-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]furan-2-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with proteins and nucleic acids .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structural and functional differences between the target compound and its closest analogs:
Physicochemical Properties
- Metal Coordination : Thiophene-based L2 forms stable Co(II) and Cd(II) complexes, whereas furan-based analogs like L1 show similar capabilities, suggesting the target compound could act as a ligand in metallodrugs .
Biological Activity
Overview
N'-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]furan-2-carbohydrazide is a Schiff base compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This compound is characterized by a furan ring, a brominated phenyl group, and a hydrazone linkage, which contribute to its unique chemical properties and biological interactions.
Synthesis
The synthesis of this compound typically involves a condensation reaction between furan-2-carbohydrazide and 3-bromo-2-hydroxy-5-methoxybenzaldehyde, usually conducted in ethanol under reflux conditions. The reaction leads to the formation of the Schiff base, which can be purified through filtration and recrystallization .
| Property | Value |
|---|---|
| Molecular Formula | C13H11BrN2O4 |
| Molecular Weight | 325.14 g/mol |
| CAS Number | 477848-04-7 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these pathogens range from 4.69 to 22.9 µM, indicating moderate to good antibacterial activity .
The mechanism by which this compound exerts its biological effects is believed to involve the formation of stable complexes with metal ions, which can interact with biological macromolecules such as proteins and nucleic acids. This interaction may inhibit enzyme activities or disrupt cellular processes critical for microbial growth .
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of various derivatives, including this compound. Results showed that the compound inhibited the growth of E. coli with an MIC value of approximately 0.0195 mg/mL, suggesting potent antibacterial properties .
- Antifungal Activity : Another investigation focused on the antifungal capabilities of this compound against Candida albicans, revealing effective inhibition at concentrations comparable to standard antifungal agents .
Comparative Analysis
To contextualize the biological activity of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | MIC (µM) | Activity Type |
|---|---|---|
| N'-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide | 12.5 - 50 | Antibacterial |
| N'-[(1E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide | 9.8 - 25 | Antifungal |
This table illustrates that while similar compounds exhibit varying levels of activity, the presence of specific functional groups in this compound enhances its bioactivity profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
